molecular formula C14H21ClN2 B12916829 3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)- CAS No. 820980-35-6

3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-

Cat. No.: B12916829
CAS No.: 820980-35-6
M. Wt: 252.78 g/mol
InChI Key: YKTCSRXUBFZKMG-ZDUSSCGKSA-N
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Description

3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrrolidine ring, a chlorophenyl group, and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)- typically involves the reaction of 3-pyrrolidinamine with 2-chlorobenzyl chloride and propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-(2-methylpropyl)-, (3S)-
  • 3-Pyrrolidinamine, N-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)-

Uniqueness

3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)- stands out due to its specific structural features, such as the propyl chain and the position of the chlorophenyl group

Properties

CAS No.

820980-35-6

Molecular Formula

C14H21ClN2

Molecular Weight

252.78 g/mol

IUPAC Name

(3S)-N-[(2-chlorophenyl)methyl]-N-propylpyrrolidin-3-amine

InChI

InChI=1S/C14H21ClN2/c1-2-9-17(13-7-8-16-10-13)11-12-5-3-4-6-14(12)15/h3-6,13,16H,2,7-11H2,1H3/t13-/m0/s1

InChI Key

YKTCSRXUBFZKMG-ZDUSSCGKSA-N

Isomeric SMILES

CCCN(CC1=CC=CC=C1Cl)[C@H]2CCNC2

Canonical SMILES

CCCN(CC1=CC=CC=C1Cl)C2CCNC2

Origin of Product

United States

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